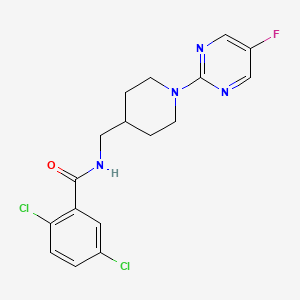

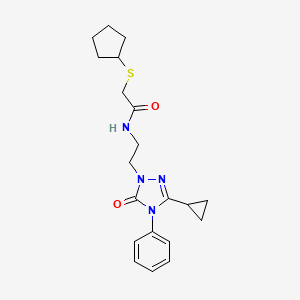

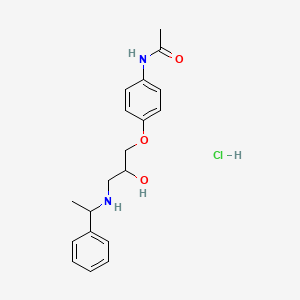

2,5-Dichlor-N-((1-(5-Fluorpyrimidin-2-yl)piperidin-4-yl)methyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzamide derivative with a pyrimidine ring and a piperidine ring attached. Benzamide derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various bond-forming reactions. For instance, 2-chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 2-chloro-5-fluoropyrimidine has a molecular weight of 132.52, a refractive index of 1.503, and a density of 1.439 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen

- 2,4-Dichlor-5-fluorpyrimidin (ein Vorläufer unserer Verbindung) dient als Ausgangsmaterial für die Synthese von 5-Fluorpyrimidin-2-carboxamiden und 5-Fluorpyrimidin-4-carboxamiden. Diese Derivate haben ein Potenzial als Kinase-Inhibitoren . Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, und die Hemmung spezifischer Kinasen kann sich auf Krankheitsprozesse auswirken.

- Forscher haben eine Reihe von 2,4-Diamino-5-fluorpyrimidin-Derivaten als potenzielle Inhibitoren der Protein-Kinase-Cθ (PKCθ) untersucht . PKCθ ist an Immunreaktionen beteiligt und hat Auswirkungen auf Autoimmunerkrankungen und Krebs.

- 2,4-Bisanilinopyrimidin-Derivate, die von unserer Verbindung abgeleitet sind, wurden als potenzielle Inhibitoren von Aurora-Kinasen untersucht. Aurora-Kinasen regulieren die Zellteilung und sind relevante Ziele für die Krebstherapie .

- 2-Chlor-5-fluorpyrimidin (ein Zwischenprodukt bei der Synthese unserer Verbindung) wird zur Herstellung von Benzamid-Gerüsten verwendet. Diese Gerüste wirken als potente Antagonisten gegen P2X7-Rezeptoren, die an Entzündungen und Immunreaktionen beteiligt sind .

- Obwohl es nicht direkt mit unserer Verbindung zusammenhängt, zeigt 5-Fluorpyrimidin selbst eine antifungale Aktivität. In niedrigen Konzentrationen hat es bakteriostatische Wirkungen, während es in höheren Konzentrationen als bakterizides Mittel wirkt .

Kinase-Inhibitoren

Protein-Kinase-Cθ-Inhibition

Aurora-Kinase-Inhibition

P2X7-Rezeptor-Antagonisten

Antifungal-Eigenschaften

Wirkmechanismus

Target of Action

The primary target of this compound is related to P2X7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response.

Mode of Action

The compound interacts with its targets by acting as a potent antagonist against P2X7 receptors . Antagonists are substances that inhibit the physiological action of another, in this case, the P2X7 receptor. This means that the compound prevents the normal functioning of these receptors, thereby altering the cellular activities regulated by these receptors.

Biochemische Analyse

Biochemical Properties

The compound 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide plays a significant role in biochemical reactions . It is used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . It interacts with various enzymes and proteins, influencing the nature of these interactions .

Cellular Effects

The effects of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide in laboratory settings change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide within cells and tissues are complex . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2FN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZHJOOKQSCODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

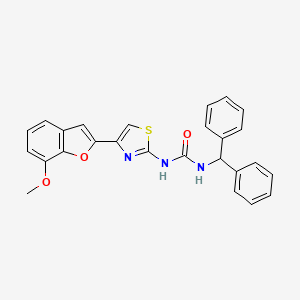

![4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2476120.png)

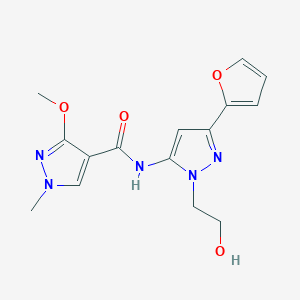

![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)

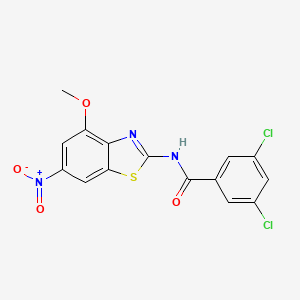

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)